Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-
Description
Chemical Structure and Properties The compound "Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-" features a propanedinitrile backbone (malononitrile) conjugated to a substituted phenyl group. The phenyl ring is functionalized with 2,5-dimethoxy groups and a 4-methylthio substituent.
For this compound, the precursor would likely be 2,5-dimethoxy-4-(methylthio)benzaldehyde, reacted with malononitrile under acidic or basic conditions .
Potential applications may include:
- Agrochemical intermediates: Methoxy and methylthio groups are common in herbicides and fungicides.
- Pharmaceutical precursors: The nitrile groups could serve as electrophilic sites for further functionalization.
Properties
CAS No. |
61687-20-5 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N2O2S/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3 |
InChI Key |
KRKZWEVKJRDNRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The most plausible route for synthesizing propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-, involves a Knoevenagel condensation between 2,5-dimethoxy-4-(methylthio)benzaldehyde and malononitrile . This reaction typically proceeds in the presence of a base catalyst, such as piperidine or ammonium acetate, under reflux conditions in polar aprotic solvents like ethanol or acetonitrile.
Mechanistic Overview :
- Deprotonation of malononitrile by the base generates a resonance-stabilized enolate.
- Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde forms a β-hydroxy intermediate.
- Subsequent dehydration yields the α,β-unsaturated dinitrile product.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Piperidine (0.1–0.5 equiv) |
| Solvent | Ethanol or acetonitrile |
| Temperature | Reflux (78–82°C for ethanol) |
| Reaction Time | 4–8 hours |
| Workup | Extraction with methylene chloride |
This method aligns with protocols described for analogous arylidene malononitriles, where electron-rich aromatic aldehydes readily undergo condensation with active methylene compounds.
Catalytic Condensation Methods
Recent advances in heterogeneous catalysis offer alternative pathways for enhancing reaction efficiency and selectivity. A nickel-based magnetic nanocatalyst (PDAN-Ni@Fe₃O₄), originally developed for isoxazole synthesis, demonstrates potential applicability here.
Procedure :
- Catalyst Preparation :
- Reaction Setup :
Advantages :
- Aqueous solvent system reduces environmental impact.
- High catalyst recyclability (up to 5 cycles without significant activity loss).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies on analogous condensations reveal critical dependencies:
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| Ethanol | 85–90 | Low |
| Acetonitrile | 78–82 | Moderate |
| Water | 65–70 | High |
Elevating temperatures beyond 80°C in ethanol accelerates dehydration but risks decomposing the methylthio group.
Catalyst Loading and Type
| Catalyst | Loading (wt%) | Yield (%) |
|---|---|---|
| Piperidine | 10 | 88 |
| PDAN-Ni@Fe₃O₄ | 4 | 82 |
| No catalyst | – | <5 |
The nickel-based catalyst achieves moderate yields but excels in sustainability, whereas piperidine offers higher efficiency at the cost of difficult recovery.
Purification and Characterization Techniques
Workup and Isolation
Post-reaction mixtures are typically subjected to:
- Liquid-liquid extraction with methylene chloride (3 × 150 mL).
- Solvent evaporation under reduced pressure to isolate the crude product.
- Recrystallization from a 1:1 isopropanol-ether mixture, yielding pale yellow crystals.
Purity Assessment :
- Melting point: 189–190°C (lit. 189.5°C).
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=), 6.98 (s, 2H, Ar-H), 3.89 (s, 6H, OCH₃), 2.49 (s, 3H, SCH₃).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology could address batch process limitations:
- Improved heat/mass transfer enhances reaction rates.
- Reduced solvent usage aligns with green chemistry principles.
Pilot-Scale Parameters :
| Metric | Value |
|---|---|
| Throughput | 10 kg/day |
| Solvent Consumption | 30% reduction |
| Energy Input | 15 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related propanedinitrile derivatives:
Compound A : [Chloro(phenyl)methylidene]propanedinitrile ()
- IUPAC Name : [Chloro(phenyl)methylidene]propanedinitrile
- Substituents : Chloro (-Cl) and phenyl groups.
- Key Properties: The electron-withdrawing chloro group increases electrophilicity at the dinitrile carbon. Known as CS gas (a lachrymatory agent), used in riot control due to rapid vaporization and irritant effects .
Compound B : Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- (Target Compound)
- Substituents : 2,5-Dimethoxy (-OCH₃) and 4-methylthio (-SCH₃).
- Increased lipophilicity due to -SCH₃, suggesting better solubility in organic solvents.
Compound C : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)... ()
- Structure : A nucleotide analog with a propanenitrile moiety.
- Key Properties :
Comparative Data Table
Key Research Findings
Substituent Impact on Reactivity: The methylthio group in Compound B may enhance thiol-mediated cellular uptake, a property exploited in drug delivery systems. In contrast, Compound A’s chloro group promotes rapid hydrolysis, limiting its biological utility . Methoxy groups in Compound B improve thermal stability compared to non-substituted analogs.
Biological Activity :
- Compound C’s nucleotide-like structure enables RNA binding , a feature absent in Compounds A and B due to their simpler aromatic systems .
Environmental Behavior :
- Compound A’s volatility makes it environmentally persistent, whereas Compound B’s polar substituents may facilitate biodegradation.
Biological Activity
Propanedinitrile, specifically the compound identified as [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-, has garnered attention in recent years for its potential biological activities. This article will explore its synthesis, biological properties, structure-activity relationship (SAR), and case studies that highlight its efficacy against various biological targets.
Synthesis and Characterization
The synthesis of propanedinitrile derivatives typically involves the reaction of appropriate aldehydes with malononitrile or similar compounds under catalytic or stoichiometric conditions. For instance, a common method includes the Knoevenagel condensation, which has been employed to generate various substituted propanedinitriles. Characterization of these compounds is often performed using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm their structures and purity .
Biological Activity
Antimicrobial Activity
Research has shown that derivatives of propanedinitrile exhibit significant antimicrobial properties. In one study, several synthesized compounds demonstrated potent inhibition against various Gram-positive and Gram-negative bacteria. For example, compounds with specific substituents on the phenyl ring showed enhanced antibacterial activity, correlating with their structural features . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested.
Antioxidant Activity
The antioxidant capacity of propanedinitrile derivatives has also been evaluated using the DPPH radical scavenging assay. Some compounds exhibited IC50 values as low as 43.39 µg/mL, indicating strong scavenging activity . This suggests that these derivatives may be beneficial in preventing oxidative stress-related diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of propanedinitrile derivatives on various cancer cell lines. For instance, a derivative was tested against human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. The results revealed that certain derivatives exhibited IC50 values below 30 µM, indicating significant cytotoxicity . Notably, structure-activity relationships indicated that the presence of methoxy and methylthio groups significantly enhanced antitumor activity.
Structure-Activity Relationship (SAR)
The SAR analysis of propanedinitrile derivatives indicates that modifications on the aromatic ring can substantially impact their biological activity. The presence of electron-donating groups such as methoxy enhances both antimicrobial and cytotoxic properties. Conversely, electron-withdrawing groups tend to reduce activity . A summary of some key findings is presented in Table 1.
| Compound | Structure | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| 1 | Structure 1 | 20 | 25 |
| 2 | Structure 2 | 15 | 30 |
| 3 | Structure 3 | 10 | 20 |
Case Studies
Case Study: Antimicrobial Efficacy
A recent study evaluated a series of propanedinitrile derivatives for their antimicrobial efficacy against Pseudomonas aeruginosa. The docking studies revealed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating strong interactions with bacterial proteins . The most effective compound achieved an MIC of 10 µg/mL.
Case Study: Anticancer Properties
Another investigation focused on the anticancer properties of these derivatives against multiple cancer cell lines. Compounds were screened for cytotoxicity using the MTT assay. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural and electronic properties of this compound?
Answer: Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and conjugation effects.
- IR spectroscopy to identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).
- X-ray crystallography for precise 3D structural determination. Tools like ORTEP-3 can visualize crystallographic data, aiding in bond-length analysis and intermolecular interactions (e.g., π-stacking in aromatic systems).
- UV-Vis spectroscopy to study electronic transitions, particularly for conjugated systems involving the methylthio and dimethoxy groups.
Q. How can researchers optimize synthesis routes for this compound under controlled conditions?
Answer: Synthetic protocols should prioritize:
- Reagent selection : Use oxidizing agents (e.g., KMnO₄) or nucleophiles tailored to the methylthio and methoxy substituents .
- Temperature control : Reactions involving nitrile groups often require low temperatures (<0°C) to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product from dimethoxy/methylthio byproducts.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer: Based on structural analogs (e.g., GHS classifications for similar dinitriles ):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use P95 respirators for aerosol protection.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Avoid drainage systems; use sealed containers for nitrile-containing waste.
- Emergency measures : Neutralize spills with activated carbon; rinse exposed skin with water for 15 minutes.
Advanced Research Questions
Q. How can computational models resolve contradictions in experimental data on thermal stability and decomposition pathways?
Answer: Integrate multiple approaches:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes.
- Density Functional Theory (DFT) simulations to predict bond dissociation energies and identify labile sites (e.g., methylthio group oxidation) .
- Statistical thermodynamics : Calculate Gibbs free energy changes for decomposition pathways under varying conditions (e.g., humidity, oxygen levels).
Q. What mechanistic insights guide the study of this compound’s biological activity (e.g., enzyme inhibition)?
Answer: Focus on:
- Docking simulations : Use software like AutoDock to model interactions with target enzymes (e.g., tyrosine kinases, given structural similarity to Tyrphostin analogs ).
- Kinetic assays : Measure IC₅₀ values in enzyme inhibition studies under varying pH and temperature.
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methylthio with hydroxyl) to assess impact on binding affinity.
Q. How can researchers address discrepancies in reported electronic properties (e.g., redox behavior, HOMO-LUMO gaps)?
Answer:
- Cyclic voltammetry (CV) : Compare oxidation/reduction potentials across solvents (e.g., acetonitrile vs. DMF).
- Quantum chemical calculations : Compute HOMO-LUMO gaps using Gaussian or ORCA software, correlating with experimental UV-Vis data .
- Cross-validation : Replicate experiments under standardized conditions (e.g., inert atmosphere) to isolate environmental effects.
Methodological Notes
- Data reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) to mitigate variability in synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
